molecular formula C31H53N9O6 B1354022 Tfllr-NH2

Tfllr-NH2

货号: B1354022
分子量: 647.8 g/mol
InChI 键: ANAMCEKSRDPIPX-GFGQVAFXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TFLLR-NH2 是一种源自蛋白酶激活受体-1 (PAR1) 的肽,可作为 PAR1 的选择性激动剂。 这种化合物以其在体内刺激 PAR1 介导的血浆外渗能力而闻名 它的分子量为 647.82,化学式为 C31H53N9O6 .

准备方法

合成路线及反应条件

TFLLR-NH2 可以使用固相肽合成 (SPPS) 合成,这是一种生产肽的常用方法。合成涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。氨基酸被特定基团保护,以防止发生不希望的反应。 肽链完全组装后,将其从树脂上切割并脱保护,得到最终产物 .

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记载,但一般方法将涉及大规模 SPPS。 这种方法可以有效地高产地生产肽,使其适用于工业应用 .

化学反应分析

反应类型

TFLLR-NH2 主要经历肽键形成和断裂反应。 由于其肽性质,它通常不会参与氧化、还原或取代反应 .

常用试剂和条件

This compound 的合成涉及保护氨基酸、偶联剂(例如 HBTU、DIC)和脱保护剂(例如 TFA)等试剂。 反应通常在温和条件下进行,以保持肽键的完整性 .

主要形成的产物

This compound 合成形成的主要产物是肽本身。 副产物可能包括截短的肽或脱保护不完全的肽 .

科学研究应用

Scientific Applications of TFLLR-NH2

This compound is a peptide derived from protease-activated receptor-1 (PAR1) and functions as a selective agonist . It has a wide range of applications in scientific research, particularly in studies related to vascular regulation, epithelial permeability, and cellular apoptosis .

Role in Vascular Regulation

This compound exerts a vasodilatory effect on blood vessels . Studies have shown that it can significantly inhibit human umbilical artery resistance, indicating its potential role in vascular regulation of feto-placental blood flow in normal pregnancy and in vascular lesions associated with intrauterine growth restriction (IUGR) and pre-eclampsia .

  • Case Study: In vitro experiments using human umbilical artery rings demonstrated that this compound resulted in a mean net maximal inhibition (MMI) of 61.50% at a bath concentration of 10-6 M .

Impact on Epithelial Permeability

This compound influences epithelial permeability by inducing enterocyte apoptosis . Research indicates that activation of PAR1 by this compound can increase intestinal epithelial permeability, an effect that can be abolished by pretreatment with a caspase-3 inhibitor .

  • In Vitro Studies: Monolayers exposed to this compound showed a >2- to 3-fold increase in transepithelial fluxes. This increase was negated when monolayers were pretreated with Z-DEVD-FMK, a caspase-3 inhibitor .
  • In Vivo Studies: Mice intracolonically infused with this compound showed increased levels of 51Cr-EDTA in the blood, indicating increased colonic permeability. Pretreatment with a caspase-3 inhibitor significantly reduced this effect .

Induction of Apoptosis

This compound induces apoptosis in intestinal epithelial systems via PAR1 activation . Studies have shown that this compound significantly increases the induction of apoptosis within monolayers of enterocytes .

  • Experimental Findings: After 2 or 24 hours of incubation with this compound, there was a significant increase in apoptotic nucleosome production in enterocytes .

Effects on Tight Junctions

This compound impacts tight junctional integrity in epithelial cells . It has been observed to cause disruptions, punctate relocalization, and cytosolic diffusion of tight junctional ZO-1, along with an increase in chromatin condensation and nuclear fragmentation .

  • Role of Kinases: The effects of this compound on tight junctions involve various kinases. Inhibition of tyrosine kinases or MLCK prevented the ZO-1 and apoptotic changes induced by this compound. However, inhibiting Src kinases intensified tight junctional ZO-1 injury and apoptosis .

Involvement of Reactive Oxygen Species

Thrombin, which activates PAR1, may play a role in pulmonary arterial hypertension, with reactive oxygen species being involved in thrombin-induced endothelial cell hyperpermeability .

Additional Citations

This compound has been used in various studies, as highlighted by citations of its use with Tocris products :

  • Investigating the effects of selectively activated platelet-rich plasma on tendon stem/progenitor cells and tendon healing .
  • Examining glucose uptake by human astrocytes and its sequestration in the endoplasmic reticulum .
  • Studying PAR1-mediated c-Jun activation in heat stress-induced apoptosis of human umbilical vein endothelial cells .
  • Exploring complement-activation fragment C4a-mediated effector functions via protease-activated receptors 1 and 4 .

Table Summarizing Applications of this compound

ApplicationDescriptionModel SystemKey Findings
Vascular RegulationInduces vasodilation and affects feto-placental blood flow.Human umbilical artery ringsSignificant inhibition of umbilical artery resistance .
Epithelial PermeabilityIncreases intestinal epithelial permeability by inducing enterocyte apoptosis.SCBN monolayers, miceIncreased transepithelial fluxes and elevated 51Cr-EDTA levels in blood; effects reversible with caspase-3 inhibitors .
Induction of ApoptosisTriggers apoptosis in enterocytes.Enterocyte monolayersIncreased apoptotic nucleosome production .
Disruption of Tight JunctionsCauses disruptions and relocalization of tight junctional ZO-1.Epithelial cell monolayersFocal disruptions, punctate relocalization, and cytosolic diffusion of ZO-1; involvement of caspase-3, tyrosine kinases, and MLCK .
Role in DiseaseThrombin, which activates PAR1, may be involved in conditions such as pulmonary arterial hypertension, with reactive oxygen species playing a role in endothelial permeability .In vivo models of pulmonary hypertensionReactive oxygen species contribute to thrombin-induced endothelial cell hyperpermeability .

作用机制

TFLLR-NH2 通过选择性激活 PAR1 发挥其作用。与 PAR1 结合后,它会诱导构象变化,从而触发细胞内信号通路。 这种激活会导致各种细胞反应,包括钙离子浓度的变化和炎症介质的释放 This compound 的主要分子靶标是 PAR1,所涉及的途径包括 G 蛋白偶联受体信号通路 .

相似化合物的比较

类似化合物

独特性

This compound 的独特性在于其特定的氨基酸序列,这赋予了它对 PAR1 的高选择性和效力。 这使其成为研究 PAR1 介导的过程和开发靶向 PAR1 的疗法的宝贵工具 .

生物活性

TFLLR-NH2 is a synthetic peptide derived from the protease-activated receptor-1 (PAR1), functioning primarily as a selective agonist. This compound has garnered attention due to its significant biological activities, particularly in vascular biology and cellular signaling pathways. The following sections detail its biological activity, supported by data tables and relevant case studies.

This compound selectively activates PAR1, which is implicated in various physiological processes, including vasodilation, platelet activation, and inflammatory responses. The activation of PAR1 by this compound leads to downstream signaling events that can influence vascular tone and cellular responses.

Key Findings

  • Vasodilatory Effects :
    • This compound has been shown to exert a potent cumulative vasodilatory effect on human umbilical artery resistance. In studies, the mean maximal inhibition (MMI) was recorded at 61.50% at a concentration of 10610^{-6} M, indicating its strong vasodilatory capacity compared to thrombin, which had an MMI of 53.05% at a higher concentration .
  • Receptor Selectivity :
    • Research indicates that this compound selectively activates PAR1 without significantly affecting other protease-activated receptors like PAR2. This selectivity is crucial for studying the specific roles of PAR1 in various biological contexts .
  • Cellular Responses :
    • In HEK293 cell assays, this compound was found to activate PAR1 effectively while not activating or desensitizing PAR2 receptors. This selective activation is essential for understanding the distinct physiological roles of these receptors .

Comparative Activity Table

CompoundEC50 (μM)Maximal Inhibition (%)Receptor Selectivity
This compound1.961.50PAR1
ThrombinN/A53.05PAR1
SFLLFD-NH2N/ALower than this compoundMixed

Study on Inflammatory Response

A study investigated the effects of this compound on ethanol-DNBS-induced inflammation in a rat model. Results indicated that administration of this compound led to significant reductions in inflammatory markers, suggesting its potential therapeutic role in managing inflammatory conditions associated with PAR1 activation .

Role in Vascular Regulation

In another study focusing on feto-placental blood flow during normal pregnancy and conditions like intrauterine growth restriction (IUGR), this compound was utilized to explore its effects on vascular regulation. The findings highlighted its role in enhancing blood flow through vasodilation mediated by PAR1 activation, which could have implications for fetal health .

常见问题

Basic Research Questions

Q. What is the molecular basis of TFLLR-NH2’s selectivity for PAR1?

this compound (Thr-Phe-Leu-Leu-Arg-NH2) binds to PAR1 via its thrombin-receptor-activating peptide (TRAP) sequence, mimicking the tethered ligand exposed after PAR1 cleavage. Its EC50 of 1.9 µM reflects competitive binding kinetics, validated using reverse-sequence control peptides (e.g., RLLFT-NH2) that lack PAR1 activation . Structural studies suggest the Phe-Leu-Leu motif is critical for receptor interaction, while the C-terminal amidation stabilizes binding .

Q. How is this compound synthesized and purified for experimental use?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps:

  • Deprotection : Removal of Fmoc groups with 20% piperidine/DMF.
  • Coupling : HBTU/HOBt activation for amino acid addition.
  • Cleavage : TFA/water/TIS (95:2.5:2.5) to release the peptide from resin. Purity (>98%) is confirmed via HPLC and mass spectrometry (MW: 761.8 Da) .

Q. What are standard in vitro protocols for this compound-induced PAR1 activation?

  • Cell pretreatment : Incubate cells with 3 µM this compound for 10–30 min in serum-free medium.
  • Calcium imaging : Use Fluo-4 AM to monitor [Ca²⁺]i spikes (e.g., in SVZ-derived oligodendrocytes) .
  • Controls : Include 50 µM SCH79797 (PAR1 antagonist) and RLLFT-NH2 to rule out nonspecific effects .

Advanced Research Questions

Q. How does this compound-induced PAR1 signaling diverge in different cell types?

  • G protein coupling : In oligodendrocytes, this compound activates Gq/11 and G12/13 (PTX-insensitive), leading to PLCβ/ε-mediated Ca²⁺ release and ROCK activation .
  • Cancer cells : In SW620 colon cancer cells, this compound-activated platelets upregulate vimentin (EMT marker) via TGF-β1 secretion (EC50: 2.1 µM), but no direct chemotaxis is observed .
  • Contradiction : Some studies report this compound enhances migration (Transwell assays), while others show no effect. Variability may arise from platelet preparation methods or TGF-β1 quantification protocols .

Q. How to resolve discrepancies in this compound’s role in inflammation?

  • Prostate inflammation model : this compound reduces EtOH/DNBS-induced edema (4-fold decrease in MPO activity) by upregulating IL-10, but paradoxically increases CXCL-1 in other contexts .
  • Methodological note : Use IL-10 knockout mice or CXCR4 inhibitors (e.g., AMD3100) to isolate PAR1-specific pathways .

Q. What are optimal negative controls for this compound in PAR1 studies?

  • Reverse-sequence peptide : RLLFT-NH2 (no PAR1 activation at ≤50 µM) .
  • Pharmacological blockers : SCH79797 (IC50: 0.7 nM) or PAR1 siRNA.
  • Critical validation : Ensure control peptides match this compound’s solubility (e.g., in 0.1% acetic acid) to avoid precipitation artifacts .

Q. Methodological Recommendations

  • Dose optimization : Perform pilot studies with 0.1–100 µM this compound to avoid receptor desensitization .
  • Data validation : Replicate findings using PAR1 agonists (e.g., thrombin) and antagonists to confirm specificity .
  • Ethical compliance : Adhere to NIH guidelines for animal studies (e.g., prostate inflammation models) .

属性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAMCEKSRDPIPX-GFGQVAFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。